Endothelin-2 (human, canine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Endothelin-2 is a peptide encoded by the EDN2 gene in humans and canines. It belongs to a family of three endothelin peptide isoforms (Endothelin-1, Endothelin-2, Endothelin-3), which are known for their potent vasoconstrictive properties. Endothelin-2 is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It plays a crucial role in regulating vascular tone and blood pressure.

Mechanism of Action

Target of Action

Endothelin-2 (ET-2) is a potent vasoactive peptide that primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors play crucial roles in various physiological processes, including vasoconstriction and vasodilation .

Mode of Action

ET-2 interacts with its targets, the EDNRA and EDNRB receptors, to exert its effects . The binding affinity of EDNRA with ET-2 is much higher than that with other endothelins, while the binding affinities of EDNRB with the endothelins are similar . This interaction triggers a series of intracellular events, leading to various physiological changes .

Pharmacokinetics

It is known that et-2 is present in the blood of animals and humans at levels ranging from 03pg/ml to 3pg/ml .

Action Environment

The action of ET-2 can be influenced by various environmental factors. For instance, the expression of ET-2 in granulosa cells has been shown to be highly dependent on the hypoxic mediator, hypoxia-inducible factor 1 alpha (HIF1A) . Moreover, the effects of ET-2 can be modulated by the local cellular environment, as suggested by the highly local action of endothelins .

Biochemical Analysis

Biochemical Properties

Endothelin-2 interacts with G-protein-linked transmembrane receptors, specifically the endothelin A receptor (ET-RA) and the endothelin B receptor (ET-RB) . It exhibits strong and long-lasting vasoconstrictor activity characteristic of endothelin .

Cellular Effects

Endothelin-2 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Endothelin-2 is a chemoattractant for macrophages , and it has been shown to promote contraction in the myofibroblast cells of the theca layer of the follicle .

Molecular Mechanism

Endothelin-2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .

Temporal Effects in Laboratory Settings

Endothelin-2 is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .

Dosage Effects in Animal Models

The effects of Endothelin-2 vary with different dosages in animal models

Metabolic Pathways

Endothelin-2 is involved in several metabolic pathways. It plays a role in the regulation of systemic arterial blood pressure, vasoconstriction, cytokine-mediated signaling pathway, and positive regulation of cytosolic calcium ion concentration .

Subcellular Localization

In terms of subcellular localization, Endothelin-2 is expressed in the granulosa cells (GCs) and not in the vascular theca interna

Preparation Methods

Synthetic Routes and Reaction Conditions: Endothelin-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.

Industrial Production Methods: Industrial production of Endothelin-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Endothelin-2 undergoes various chemical reactions, including:

Oxidation: The disulfide bridges between cysteine residues can be oxidized, affecting the peptide’s structure and function.

Reduction: Reduction of disulfide bridges can lead to the unfolding of the peptide.

Substitution: Amino acid substitution can be performed to study the structure-activity relationship of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.

Major Products: The major products formed from these reactions include oxidized or reduced forms of Endothelin-2 and various analogs with substituted amino acids .

Scientific Research Applications

Endothelin-2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and folding.

Biology: Investigated for its role in cell signaling, vasoconstriction, and regulation of blood pressure.

Medicine: Explored as a potential therapeutic target for cardiovascular diseases, including hypertension and heart failure.

Industry: Utilized in the development of endothelin receptor antagonists for therapeutic applications

Comparison with Similar Compounds

Endothelin-1: Shares a high degree of homology with Endothelin-2 and is also a potent vasoconstrictor.

Endothelin-3: Another isoform with similar vasoconstrictive properties but different tissue distribution and receptor affinity.

Uniqueness of Endothelin-2: Endothelin-2 is unique in its specific expression patterns and physiological roles. Unlike Endothelin-1, which is widely distributed, Endothelin-2 is predominantly found in the kidney, placenta, and uterus. Additionally, Endothelin-2 has distinct receptor binding affinities and regulatory mechanisms .

Properties

CAS No. |

123562-20-9 |

|---|---|

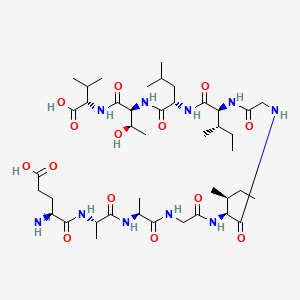

Molecular Formula |

C₁₁₅H₁₆₀N₂₆O₃₂S₄ |

Molecular Weight |

2546.92 |

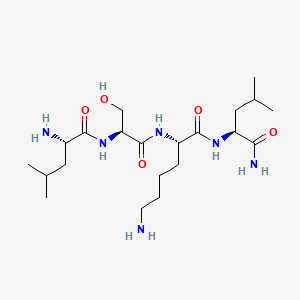

sequence |

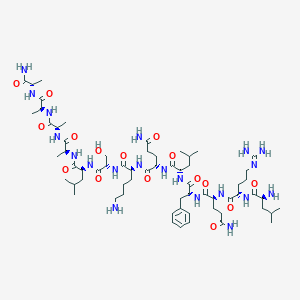

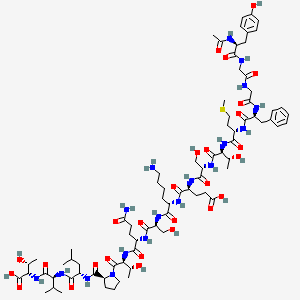

One Letter Code: CSCSSWLDKECVYFCHLDIIW (Disulfide bridge: Cys1-Cys15, Cys3-Cys11) |

Synonyms |

Endothelin-2 (human, canine); Human endothelin-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)